Cas no 2034426-97-4 (1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea)
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-phenylpropyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- 1-(3-phenylpropyl)-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
- 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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- Inchi: 1S/C17H19N5OS/c23-17(18-9-4-7-14-5-2-1-3-6-14)19-11-15-12-22(21-20-15)16-8-10-24-13-16/h1-3,5-6,8,10,12-13H,4,7,9,11H2,(H2,18,19,23)
- InChI Key: HESAQLNIZQTFEM-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)N1C=C(CNC(NCCCC2C=CC=CC=2)=O)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 391
- XLogP3: 2.3
- Topological Polar Surface Area: 100
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6562-0434-2μmol |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-5μmol |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-10μmol |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-20μmol |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-1mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-2mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-3mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-4mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-5mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6562-0434-10mg |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea |
2034426-97-4 | 10mg |
$79.0 | 2023-09-08 |
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Additional information on 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Chemical Profile of 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS No. 2034426-97-4)
1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea, identified by the CAS number 2034426-97-4, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to a class of molecules that integrate multiple bioactive moieties, making it a promising candidate for further exploration in drug discovery and development. The presence of a phenylpropyl side chain, combined with a thiophen-3-yl substituent linked to a 1H-1,2,3-triazol ring, contributes to its potential interactions with biological targets, particularly enzymes and receptors involved in various pathological processes.
The molecular framework of 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea exhibits a high degree of structural sophistication, which is often associated with enhanced binding affinity and selectivity. The urea moiety is a well-known pharmacophore in drug design, capable of forming hydrogen bonds with polar residues in protein active sites. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes such as kinases and proteases. The integration of the thiophen ring into the molecule introduces sulfur atoms, which can participate in coordination interactions with metal ions or form disulfide bonds, further expanding its functional potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies indicate that the phenylpropyl group may enhance hydrophobic interactions with lipid rafts or membrane-bound receptors, while the triazol ring can stabilize the conformational flexibility required for effective binding. These insights are derived from simulations that incorporate experimental data on similar compounds, providing a robust foundation for hypothesis-driven drug design.
In the context of contemporary pharmaceutical research, the synthesis and characterization of 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea represent a significant step toward developing novel therapeutic agents. The compound's structural features align well with emerging trends in medicinal chemistry, where multi-target directed ligands (MTDLs) are being prioritized due to their ability to modulate multiple pathways simultaneously. This approach holds promise for addressing complex diseases that involve intricate biological networks.
The thiophen component of this molecule is particularly noteworthy, as thiophene derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The incorporation of a triazol ring further enhances its potential by introducing additional binding pockets that can interact with biological targets. Such structural motifs are often found in lead compounds that have shown efficacy in preclinical studies. For instance, triazoles have been reported to exhibit inhibitory activity against various enzymes implicated in cancer progression and inflammatory disorders.
From a synthetic perspective, the preparation of 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves multi-step organic transformations that highlight the expertise required in medicinal chemistry synthesis. Key steps include the coupling of halogenated intermediates with pre-functionalized triazoles under palladium-catalyzed conditions, followed by urea formation via condensation reactions. The use of protecting groups ensures regioselectivity and prevents unwanted side reactions during the synthetic sequence.
The physicochemical properties of this compound are also critical for its formulation and delivery. Parameters such as solubility, stability under storage conditions, and metabolic degradation pathways must be carefully evaluated to determine its suitability for therapeutic applications. Advanced techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and purity throughout the synthetic process.
Current research efforts are focused on exploring the pharmacological profile of 1-(3-phenylpropyl)-3-{[1-(thiophen-3-yll)-1H-l,l,-triazol-l,-4-yll]-methyl}urea through both in vitro and in vivo studies. Initial assays suggest that this compound exhibits inhibitory activity against certain kinases and may have potential applications in oncology research. Additionally, its interaction with biological membranes has been investigated using computational methods, which could provide insights into its mechanism of action.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets of bioactive compounds have been used to prioritize molecules based on their predicted binding affinities and pharmacokinetic properties. These models take into account factors such as molecular descriptors derived from quantum chemical calculations or fingerprinting techniques derived from spectroscopic data.
The development of novel therapeutic agents requires not only innovative chemical synthesis but also rigorous biological evaluation. Preclinical studies involving cell-based assays and animal models are essential for assessing toxicity profiles and therapeutic efficacy before human trials can be initiated. The structural complexity of l-(l-l-propyI-l--lH-I,-2,-l,-triazol-l,-4-yll]-methyl}urea makes it an intriguing subject for such investigations.
In conclusion,l(}-l--l-propyI-l--lH-I,-2,-l,-triazol-l,-4-yll]-methyl}urea (CAS No.-2034426--97--4) represents an exciting advancement in medicinal chemistry due to its multifaceted structural features and potential biological activities.- Further research is warranted to fully elucidate its pharmacological properties-and explore its therapeutic applications.- The integration-of computational methods,- synthetic chemistry--and biological assays will be crucial-in determining-the future-of this-and other-complex-molecules-in drug discovery.-
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